1,2-Dipropionyl-sn-glycero-3-phosphocholine

Description

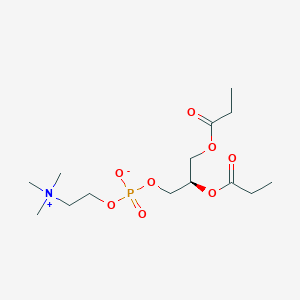

1,2-Dipropionyl-sn-glycero-3-phosphocholine (C3-PC) is a synthetic phosphatidylcholine (PC) characterized by two short-chain propionyl (C3:0) acyl groups esterified to the sn-1 and sn-2 positions of the glycerol backbone . With the molecular formula C₁₄H₂₈NO₈P and a molecular weight of 385.35 g/mol (inferred from product listings ), C3-PC is distinguished by its compact structure compared to longer-chain PCs. Its CAS number is 66414-33-3 .

Properties

IUPAC Name |

[(2R)-2,3-di(propanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NO8P/c1-6-13(16)20-10-12(23-14(17)7-2)11-22-24(18,19)21-9-8-15(3,4)5/h12H,6-11H2,1-5H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBVWVMURYPSQM-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipropionyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions where propionic acid is introduced at the sn-1 and sn-2 positions of glycerol . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the propionic acid groups.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipropionyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can alter the phospholipid’s structure and properties.

Reduction: This reaction can modify the functional groups attached to the glycerol backbone.

Substitution: This reaction can replace the propionic acid groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized phospholipids, while substitution reactions can yield phospholipids with different functional groups .

Scientific Research Applications

Structural Characteristics

1,2-Dipropionyl-sn-glycero-3-phosphocholine is characterized by propionic acid groups at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is CHNOP, with a molecular weight of 369.4 g/mol. This structural configuration allows it to interact effectively with water and other lipids, making it suitable for various applications in biochemistry and pharmacology .

Membrane Interaction Studies

One of the primary applications of this compound is in the investigation of lipid bilayer interactions. The compound has been used to study how phospholipids interact with water and other molecules within aqueous solutions. This is crucial for understanding membrane dynamics and the behavior of lipids in biological systems .

Case Study: Membrane Fluidity Analysis

- Researchers have utilized this compound to assess membrane fluidity and phase behavior. The compound's ability to modify lipid bilayer properties has implications for drug delivery and membrane stability .

Drug Delivery Systems

The compound's amphiphilic nature makes it an excellent candidate for drug delivery systems, particularly in formulating liposomes and other nanocarriers. Its incorporation into lipid formulations can enhance the solubility and bioavailability of hydrophobic drugs.

Example: Liposome Formulation

- A study demonstrated the use of this compound in creating stable liposome formulations that encapsulate therapeutic agents. The resulting liposomes exhibited improved drug release profiles compared to traditional formulations .

Therapeutic Applications

Recent research has indicated potential therapeutic applications of this compound in treating metabolic disorders and enhancing insulin sensitivity.

Case Study: Insulin Sensitivity Enhancement

- In a controlled study involving adipocytes, it was found that phosphatidylcholine derivatives could enhance insulin sensitivity and promote lipolysis via specific signaling pathways. The findings suggest that this compound may play a role in managing obesity-related metabolic disorders .

Data Tables

To provide a clearer understanding of the applications and research findings related to this compound, the following table summarizes key studies:

Mechanism of Action

The mechanism of action of 1,2-Dipropionyl-sn-glycero-3-phosphocholine involves its interaction with water and other molecules in aqueous solutions. The propionic acid groups at the sn-1 and sn-2 positions play a crucial role in these interactions, affecting the compound’s solubility and behavior in different environments . The phosphocholine headgroup interacts with water molecules, influencing the hydration and structural properties of the compound .

Comparison with Similar Compounds

Comparison with Similar Phosphatidylcholine Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Hydration Properties

*Molecular weights for C3-PC and C6-PC inferred from product listings .

- Acyl Chain Length : Shorter chains (e.g., C3-PC, C6-PC) reduce hydrophobic interactions, resulting in lower melting points and higher critical micelle concentrations (CMCs). This enhances aqueous solubility compared to long-chain PCs like dipalmitoyl-PC (C16:0) or distearoyl-PC (C18:0) .

- Hydration : C3-PC exhibits 21 water molecules hydrating the choline nitrogen, similar to C6-PC . Longer-chain PCs may retain fewer tightly bound water molecules due to increased hydrophobicity.

- Phase Behavior : C3-PC’s short chains prevent stable bilayer formation, favoring micellar or disordered phases, whereas C14:0–C18:0 PCs form bilayers at physiological temperatures .

Solvent Interactions and Membrane Dynamics

- Hydration and Solvent Effects : Molecular dynamics simulations reveal that C3-PC’s headgroup forms hydrogen bonds with water and dimethylsulfoxide (DMSO), with DMSO displacing water in the first solvation shell . This contrasts with longer-chain PCs, where hydrophobic tails dominate solvent interactions.

- Membrane Behavior : C3-PC’s short chains disrupt lipid packing, increasing membrane permeability compared to saturated C14:0–C18:0 PCs . Unsaturated PCs like DOPC further enhance fluidity due to cis double bonds .

Biological Activity

1,2-Dipropionyl-sn-glycero-3-phosphocholine (DPC) is a phospholipid derivative that has garnered attention in various biological and biochemical studies. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is a glycerophospholipid characterized by the presence of two propionyl groups at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C₁₈H₃₅N₁O₈P, with a molecular weight of approximately 369.35 g/mol. The compound is soluble in water and dimethyl sulfoxide (DMSO), making it suitable for various experimental conditions .

Research indicates that DPC influences several biological pathways, particularly in lipid metabolism and cell signaling. It has been shown to interact with cellular membranes, potentially affecting membrane fluidity and the function of membrane-bound proteins. This interaction can modulate signal transduction pathways involved in inflammation and metabolic regulation.

Lipid Metabolism

DPC has been studied for its role in lipid metabolism, particularly regarding phosphatidylcholine (PC) synthesis. In a study examining the effects of various phospholipids on insulin sensitivity, DPC was found to enhance insulin signaling pathways in muscle cells, suggesting a potential role in improving metabolic disorders such as obesity and type 2 diabetes .

Insulin Sensitivity Enhancement

A notable study demonstrated that DPC significantly increased insulin sensitivity in palmitate-treated myotubes. The treatment led to enhanced lipolysis in adipocytes through a TNF-α-dependent pathway, indicating that DPC could be beneficial in managing obesity-related insulin resistance .

Phospholipid Interaction Studies

DPC's interaction with other phospholipids has been investigated using nuclear magnetic resonance (NMR) spectroscopy. The results indicated that DPC can form stable complexes with other phospholipids, which may enhance its bioavailability and efficacy in biological systems .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 1,2-dipropionyl-sn-glycero-3-phosphocholine, and how do reaction conditions influence product purity?

Synthesis typically involves acylation of sn-glycero-3-phosphocholine (GPC) with propionyl anhydride or activated esters. For example, Gordon & Jensen (1972) demonstrated acylation using fatty acid anhydrides with potassium salts, achieving >98% purity via crystallization or alumina chromatography . Key variables include:

- Temperature : Lower temperatures (−7°C) reduce acyl migration during purification .

- Reagent stoichiometry : Excess anhydride ensures complete acylation, but requires careful removal of unreacted reagents.

- Purification : Crystallization from acetone is effective for saturated acyl chains, while unsaturated analogs may require chromatography .

Q. Which analytical methods are most reliable for characterizing structural integrity and purity?

- HPLC : Widely used for purity assessment (>98% threshold), with retention time comparison to standards .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 705.99 for C₃₈H₇₆NO₈P) and detects acyl chain heterogeneity .

- Nuclear Magnetic Resonance (NMR) : ¹H/³¹P NMR resolves stereochemical configuration (e.g., sn-3 position) and detects hydrolysis products .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing acyl migration or oxidation?

- Acyl donor selection : Propionyl imidazole derivatives reduce side reactions compared to chlorides .

- Inert atmosphere : Prevents oxidation of unsaturated intermediates during synthesis .

- Chromatographic purification : Silica or alumina columns separate isomers; acetone crystallization at −20°C stabilizes the product .

- Kinetic monitoring : Use thin-layer chromatography (TLC) to track reaction progress and terminate before degradation .

Q. What strategies address contradictions in reported phase behavior data for this phospholipid in model membranes?

Discrepancies in phase transition temperatures or bilayer stability often arise from:

- Hydration protocols : Variations in buffer pH, ionic strength, or sonication time alter lipid packing .

- Impurity profiles : Trace lysophospholipids or free fatty acids (e.g., from hydrolysis) shift phase behavior. Validate purity via HPLC before experiments .

- Experimental techniques : Compare differential scanning calorimetry (DSC) with X-ray diffraction for consistent phase identification .

Q. How do storage conditions impact long-term stability, and what degradation markers should be monitored?

- Storage : −20°C under argon prevents hydrolysis and oxidation; avoid freeze-thaw cycles .

- Degradation markers :

- Hydrolysis : Detect free choline or propionic acid via enzymatic assays (e.g., phosphatidylcholine-specific phospholipase D) .

- Oxidation : Monitor peroxides using thiobarbituric acid reactive substances (TBARS) assay .

Q. What advanced techniques elucidate its interaction with transmembrane proteins or drug carriers?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics with proteins in lipid bilayers .

- Cryo-electron microscopy (cryo-EM) : Visualizes structural integration into liposomes or exosomes .

- Molecular dynamics (MD) simulations : Predicts bilayer insertion efficiency using force fields like CHARMM36 .

Methodological Guidelines for Data Reproducibility

- Standardize synthetic protocols : Adopt anhydride-to-GPC molar ratios of 2.5:1 and reaction times ≤24 hours .

- Validate purity thresholds : Require ≥99% via HPLC for biophysical studies .

- Report experimental parameters : Include buffer composition, lipid hydration time, and temperature ramping rates in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.